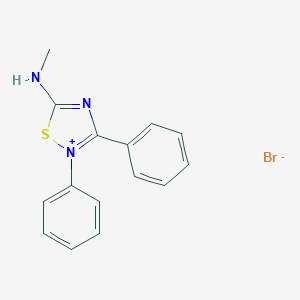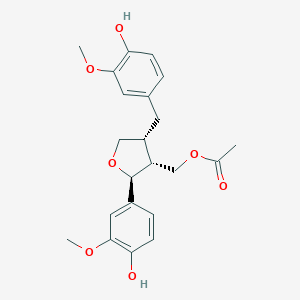
落叶松树脂醇乙酸酯
描述
[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by its unique structure, which includes multiple hydroxyl and methoxy groups attached to a phenyl ring, as well as an oxolane ring.
科学研究应用
[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of flavonoids and their derivatives.
Biology: The compound’s antioxidant properties make it a subject of interest in biological studies, particularly in understanding its role in protecting cells from oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique properties make it useful in the development of new materials and pharmaceuticals.
作用机制
Target of Action
Lariciresinol acetate primarily targets hypertrophic scar fibroblasts . These cells play a crucial role in the formation of hypertrophic scars, a pathological condition characterized by excessive fibrosis of the skin .
Mode of Action
Lariciresinol acetate interacts with its targets in a concentration-dependent manner . It prevents the accumulation of collagen by reducing the protein expression of various collagen biomarkers . Additionally, it initiates programmed cell death, known as apoptosis, in human skin fibroblasts by arresting the progression of the cell life cycle specifically at the G2/M phase . It also inhibits the migration and invasion of hypertrophic scar fibroblasts .
Biochemical Pathways
The primary biochemical pathway affected by lariciresinol acetate is the lignan biosynthesis pathway . Pinoresinol–lariciresinol reductases (PLR) are key enzymes in this pathway. They catalyze two successive reduction steps leading to the production of lariciresinol or secoisolariciresinol from pinoresinol . Lariciresinol acetate’s interaction with this pathway results in the prevention of collagen accumulation .
Pharmacokinetics
It’s known that the compound exhibits a concentration-dependent effect on the induction of apoptosis This suggests that the compound’s bioavailability may be influenced by its concentration
Result of Action
The molecular and cellular effects of lariciresinol acetate’s action include the reduction of collagen accumulation , the induction of apoptosis in human skin fibroblasts, and the inhibition of migration and invasion of hypertrophic scar fibroblasts . These effects contribute to its therapeutic importance in the treatment of hypertrophic scars .
Action Environment
The action of lariciresinol acetate can be influenced by various environmental factors. For instance, the demographic groups most susceptible to hypertrophic scarring, a condition that lariciresinol acetate helps treat, include those with darker skin tones, younger ages, and female gender, in addition to burns encompassing over 20% of the total body surface area (TBSA), and burns affecting the neck and upper limbs . These factors may influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Lariciresinol acetate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pinoresinol/lariciresinol reductase (PLR), an enzyme involved in the lignan biosynthetic pathway . This interaction is crucial for the biosynthesis of lariciresinol acetate .
Cellular Effects
Lariciresinol acetate has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to induce apoptosis and inhibit migration-invasion of patient-derived hypertrophic scar fibroblasts . It prevents the accumulation of collagen by reducing the protein expression of various collagen biomarkers .
Molecular Mechanism
The molecular mechanism of lariciresinol acetate involves its interaction with enzymes in the lignan biosynthetic pathway. It is a substrate for the enzyme PLR, which reduces both pinoresinol and lariciresinol efficiently . This interaction is crucial for the biosynthesis of lariciresinol acetate .
Temporal Effects in Laboratory Settings
The effects of lariciresinol acetate change over time in laboratory settings. For instance, overexpression of the gene encoding PLR significantly enhanced lariciresinol accumulation in Isatis indigotica hairy roots . This suggests that lariciresinol acetate may have long-term effects on cellular function.
Metabolic Pathways
Lariciresinol acetate is involved in the lignan biosynthetic pathway. It is a substrate for the enzyme PLR, which is a key enzyme in this pathway . The metabolic pathways of lariciresinol acetate also involve interactions with various enzymes and cofactors .
Subcellular Localization
One study has shown that a related enzyme, PLR, is mainly located in the cytoplasm
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-methoxybenzaldehyde and other phenolic compounds.
Formation of Oxolane Ring: The key step involves the formation of the oxolane ring through a cyclization reaction. This can be achieved using specific catalysts and reaction conditions to ensure the correct stereochemistry.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the acetate ester. This is typically done using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the acetate groups, yielding the corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or other alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.
相似化合物的比较
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.
Uniqueness
[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate is unique due to its specific structural features, including the oxolane ring and the presence of multiple methoxy and hydroxyl groups. These features contribute to its distinct reactivity and biological activities, setting it apart from other flavonoids.
属性
IUPAC Name |
[(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O7/c1-13(23)28-12-17-16(8-14-4-6-18(24)20(9-14)26-2)11-29-22(17)15-5-7-19(25)21(10-15)27-3/h4-7,9-10,16-17,22,24-25H,8,11-12H2,1-3H3/t16-,17-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYMIYJFCKIBMR-PNLZDCPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(COC1C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@H](CO[C@@H]1C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


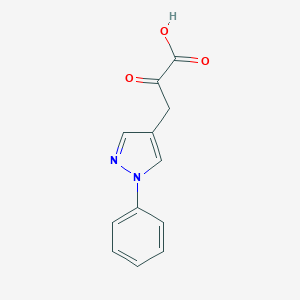
![[4-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B31756.png)
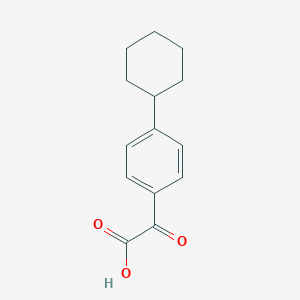
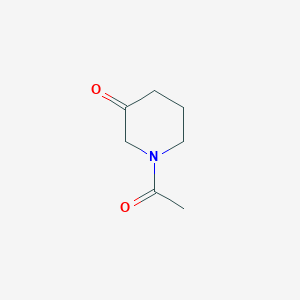

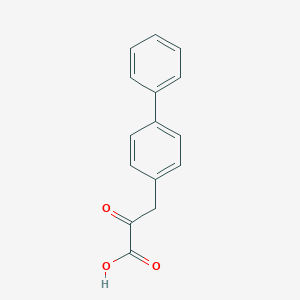
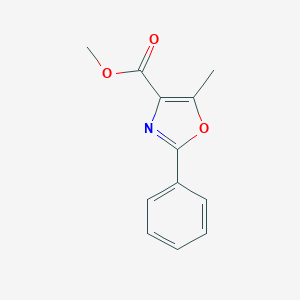

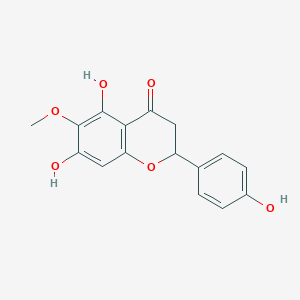
![2-Bromodibenzo[b,d]furan](/img/structure/B31776.png)
